molecular formula C14H36ClPSi4 B14428033 Bis[bis(trimethylsilyl)methylidene](chloro)-lambda~5~-phosphane CAS No. 83438-72-6

Bis[bis(trimethylsilyl)methylidene](chloro)-lambda~5~-phosphane

Cat. No.: B14428033
CAS No.: 83438-72-6
M. Wt: 383.20 g/mol
InChI Key: BGYILUMUPBQNBZ-UHFFFAOYSA-N
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Description

Chlorobis[bis(trimethylsilyl)methylene]phosphorane is a unique organophosphorus compound characterized by the presence of both chlorobis and bis(trimethylsilyl)methylene groups. This compound is known for its versatility in organic synthesis and its role as a reagent in various chemical reactions. Its structure allows it to participate in a wide range of chemical transformations, making it valuable in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorobis[bis(trimethylsilyl)methylene]phosphorane typically involves the reaction of bis(trimethylsilyl)methane with a phosphorus-containing reagent under controlled conditions. One common method involves the use of sodium amide and bis(trimethylsilyl)amine in a solvent such as toluene. The reaction is carried out under an inert atmosphere, usually argon, to prevent moisture and air from affecting the reaction .

Industrial Production Methods

While specific industrial production methods for Chlorobis[bis(trimethylsilyl)methylene]phosphorane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Chlorobis[bis(trimethylsilyl)methylene]phosphorane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Chlorobis[bis(trimethylsilyl)methylene]phosphorane include Grignard reagents, alkenyl bromides, and other nucleophiles. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving Chlorobis[bis(trimethylsilyl)methylene]phosphorane depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can lead to the formation of bis(trimethylsilyl) allyl compounds .

Scientific Research Applications

Chlorobis[bis(trimethylsilyl)methylene]phosphorane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chlorobis[bis(trimethylsilyl)methylene]phosphorane involves its ability to act as a Lewis base, donating electrons to other molecules and forming strong bonds with them. This electron-donating capability allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Chlorobis[bis(trimethylsilyl)methylene]phosphorane can be compared with other similar compounds, such as:

The uniqueness of Chlorobis[bis(trimethylsilyl)methylene]phosphorane lies in its combination of chlorobis and bis(trimethylsilyl)methylene groups, which provide it with a distinct reactivity profile and make it valuable in a wide range of chemical applications.

Properties

CAS No.

83438-72-6

Molecular Formula

C14H36ClPSi4

Molecular Weight

383.20 g/mol

InChI

InChI=1S/C14H36ClPSi4/c1-17(2,3)13(18(4,5)6)16(15)14(19(7,8)9)20(10,11)12/h1-12H3

InChI Key

BGYILUMUPBQNBZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=P(=C([Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C

Origin of Product

United States

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